N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is characterized by its unique pyrazolo[4,3-c]pyridine structure, which contributes to its biological activity. The compound has a molecular formula of C₁₀H₁₇ClN₄O, a molecular weight of 244.73 g/mol, and is identified by the CAS number 1220036-96-3 .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a carboxamide derivative and has been studied for its potential pharmacological applications. The hydrochloride salt form indicates that it is commonly used in pharmaceutical formulations due to improved solubility and stability compared to its free base form .
The synthesis of N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:
Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the chosen synthetic pathway .
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound for specific biological activities or improving pharmacokinetic properties .
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various pharmaceutical applications where solubility and stability are critical factors .
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has potential applications in several areas:
The versatility of this compound highlights its importance in both academic and industrial research settings .
The introduction of the n-propyl group at the pyrazole N1 position represents a critical regiochemical challenge due to the presence of two potential alkylation sites (N1 vs. N2) in the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. The greater thermodynamic stability of the N1-substituted tautomer (energy difference: ~37 kJ/mol) provides the foundational rationale for observed regioselectivity [7] [9]. Sodium hydride (NaH) in tetrahydrofuran (THF) emerges as the optimal base-solvent system, achieving >99% N1-selectivity for 3-carboxamide precursors under mild conditions (0°C to RT, 4-6 hours). This selectivity stems from the generation of a tight ion pair that directs alkylation away from the sterically hindered C3-carboxamide group [6] [8]. Notably, weaker bases (e.g., K₂CO₃) in polar aprotic solvents like DMF yield erratic regioselectivity (1.2:1 to 1.6:1 N1:N2 ratio), while sterically demanding electrophiles (e.g., branched alkyl halides) further compromise selectivity. Thermodynamic equilibration strategies—utilizing prolonged heating (80°C, 24h) in DMSO—can isomerize residual N2-propyl isomers to the desired N1-regioisomer, though this requires additional purification steps [6] [8].
Table 1: Regioselectivity Outcomes in N-Alkylation of Pyrazolo-Piperidine Core
Base System | Solvent | Temperature | N1:N2 Ratio | Key Observation |
---|---|---|---|---|
NaH (1.1 equiv) | THF | 0°C → RT | >99:1 | Kinetic control via tight ion pair |
K₂CO₃ (1.5 equiv) | DMF | RT | 1.4:1 | Solvent-separated ions reduce selectivity |
Cs₂CO₃ (1.5 equiv) | MeCN | RT | 1.9:1 | Moderate improvement vs. DMF |
t-BuOK (1.1 equiv) | THF | Reflux | 16:1 | High temperature favors N1-alkylation |
DBU (1.1 equiv) | CH₂Cl₂ | RT | 3.2:1 | Low conversion compromises yield |
Synthesis of the target compound requires sequential assembly of the carboxamide moiety and pyrazolo-piperidine core. Two dominant routes exist:
Table 2: Reaction Conditions for Key Carboxamide Formation Routes
Synthetic Strategy | Critical Step Conditions | Yield | Purity (HPLC) | Advantage |
---|---|---|---|---|
Late-Stage Carboxamidation | Pd(OAc)₂, PivOH, CO (5 atm), MeOH, 80°C | 45-55% | 90-92% | Fewer steps but poor regiocontrol |
Thioketal Cyclization | NaH, PhNCS → CH₃I → nPrNHNH₂, EtOH, 60°C | 56-61% | 96-98% | Built-in N1-selectivity; fewer isomers |
Cyano Hydrolysis | H₂SO₄ (conc), 110°C, 8h → nPrNH₂, EDC, DMAP | 50% | 85% | Harsh conditions degrade tetrahydro core |
Scale-up of the N-propylation step introduces three key challenges:
Palladium-catalyzed methodologies—though effective for aryl group installation in related systems—prove unsuitable for n-propyl introduction due to competitive β-hydride elimination. Recent advances leverage continuous-flow hydrogenation (H-Cube®) for the pyridine saturation step, achieving 95% conversion with <500 ppm Pd leaching, though this requires specialized equipment [4] [9].
Table 4: Scalability Parameters and Mitigation Strategies
Process Step | Scale-Up Challenge | Mitigation Strategy | Outcome at 1 kg Scale |
---|---|---|---|
N-Propylation | Exothermic runaway (ΔT > 50°C) | Subsurface addition of bromide, −10°C cooling | Max ΔT = 12°C; N1:N2 >98:2 |
Tetrahydropyridine Purification | Co-crystallization of regioisomers | Gradient recrystallization (MeOH/H₂O) | Isomer purity >99.9%; Yield loss 18% |
Salt Formation & Drying | Hygroscopic clumping during milling | Azeotropic drying (toluene/EtOH); N₂ sweep | Water content 0.08%; Free-flowing powder |
Catalyst Removal | Pd contamination (Suzuki steps) | Continuous-flow hydrogenation + activated carbon | Pd < 5 ppm; Residual solvents < 400 ppm |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7